molecular formula C10H10ClNO2 B12856153 2-(Chloromethyl)-7-ethoxybenzo[d]oxazole

2-(Chloromethyl)-7-ethoxybenzo[d]oxazole

Cat. No.: B12856153
M. Wt: 211.64 g/mol
InChI Key: QLCBLJLVJYUFCL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-ethoxybenzo[d]oxazole is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(Chloromethyl)-7-ethoxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with ethyl chloroformate to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Chloromethyl)-7-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reagents and conditions used in the reactions .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It may also exhibit anticancer activity by inducing apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

2-(Chloromethyl)-7-ethoxybenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(chloromethyl)-7-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H10ClNO2/c1-2-13-8-5-3-4-7-10(8)14-9(6-11)12-7/h3-5H,2,6H2,1H3

InChI Key

QLCBLJLVJYUFCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=N2)CCl

Origin of Product

United States

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